molecular formula C12H18Cl2N2 B7896939 1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride

Cat. No.: B7896939
M. Wt: 261.19 g/mol
InChI Key: DRQMHFXMVYFBPU-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chloro-benzyl group attached to the nitrogen atom of a 2-methyl-piperazine ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-benzyl chloride and 2-methyl-piperazine.

    Reaction: The 4-chloro-benzyl chloride is reacted with 2-methyl-piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dechlorinated or modified piperazine derivatives.

Scientific Research Applications

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter receptors and its role as a ligand in receptor binding assays.

    Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methyl-piperazine hydrochloride: Lacks the chlorine atom on the benzyl group.

    1-(4-Methyl-benzyl)-2-methyl-piperazine hydrochloride: Has a methyl group instead of a chlorine atom on the benzyl group.

    1-(4-Fluoro-benzyl)-2-methyl-piperazine hydrochloride: Contains a fluorine atom instead of chlorine on the benzyl group.

Uniqueness

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride is unique due to the presence of the 4-chloro-benzyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and specificity for its molecular targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQMHFXMVYFBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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